![molecular formula C8H13NO2 B12995138 Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B12995138.png)
Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-azabicyclo[310]hexan-6-yl)acetate is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate typically involves the intramolecular cyclopropanation of alpha-diazoacetates. One efficient method utilizes Ru(II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route involving Ru(II) catalysis and intramolecular cyclopropanation is scalable and can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of pharmaceuticals and potentially in the development of new materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit viral proteases, thereby preventing the replication of viruses. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound it is interacting with .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is also used in antiviral medications and shares a similar bicyclic structure.
3-Azabicyclo[3.1.0]hexane: Another structurally similar compound used in various chemical syntheses.
Uniqueness
Methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate is unique due to its specific ester functional group, which can influence its reactivity and interactions in biological systems. This makes it particularly valuable in the synthesis of specific pharmaceuticals where this functional group is necessary for activity.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 2-(3-azabicyclo[3.1.0]hexan-6-yl)acetate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)2-5-6-3-9-4-7(5)6/h5-7,9H,2-4H2,1H3 |
InChI Key |
XTBGBWIXPFIGSG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C2C1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carbaldehyde](/img/structure/B12995062.png)

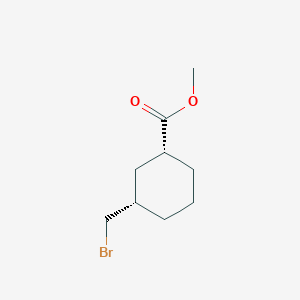
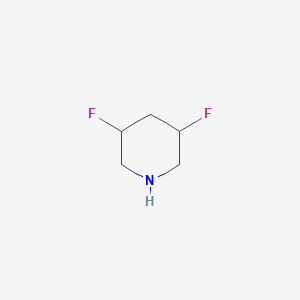
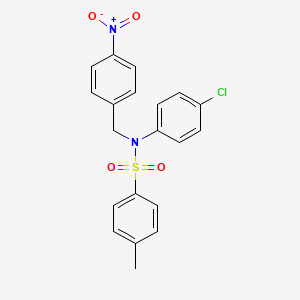
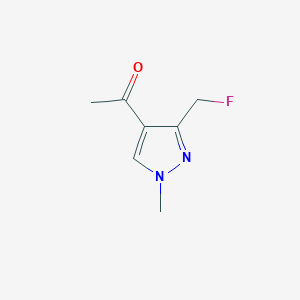
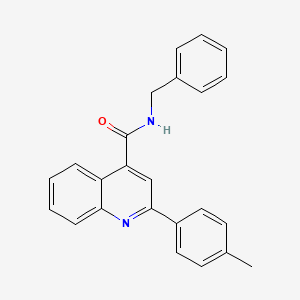
![2-[1-(4-Methoxy-phenyl)-3-oxo-3-phenyl-propyl]-malononitrile](/img/structure/B12995094.png)
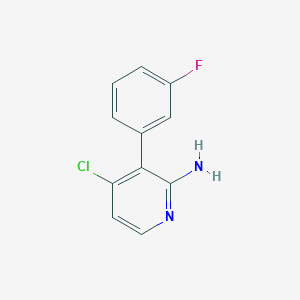
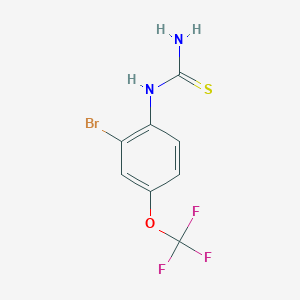
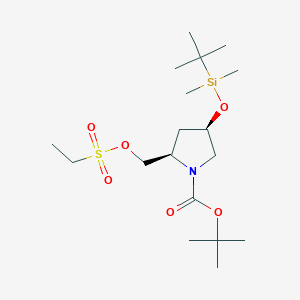

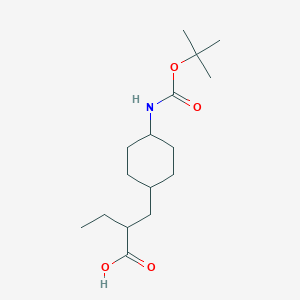
![4-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B12995127.png)
